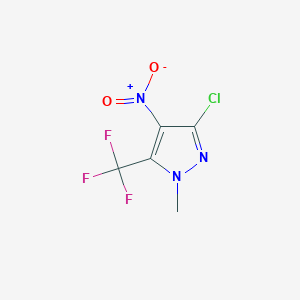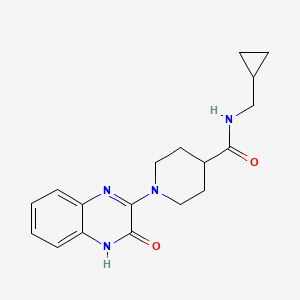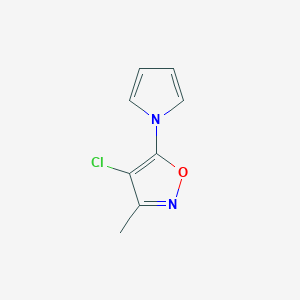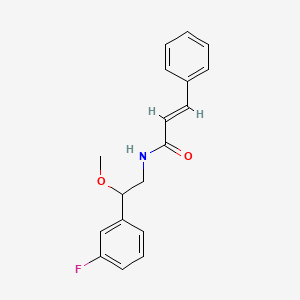![molecular formula C24H18FN3 B2452001 1-(3,4-二甲基苯基)-8-氟-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901263-59-0](/img/structure/B2452001.png)
1-(3,4-二甲基苯基)-8-氟-3-苯基-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines and their derivatives have been widely studied due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the conjugated pi system in the quinoline core . The presence of the fluorine atom might influence the electronic distribution and thus the reactivity of the molecule.Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” can undergo would depend on the specific positions of the substituents and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include color, density, hardness, and melting and boiling points . The chemical properties would include its reactivity, stability, and solubility.科学研究应用
光物理性质和分子逻辑门
一项研究调查了氨基衍生物1,3-二苯基-1H-吡唑并[3,4-b]喹啉的光物理性质,突出它们在实现分子逻辑开关中的潜力。该研究侧重于溶剂致色性、酸致色性、固态荧光和电子转移过程,表明它们在pH敏感荧光材料和多级逻辑门中的应用(Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016)。
有机荧光材料
另一项研究探讨了通过质子化可逆猝灭吡唑并[3,4-b]喹啉衍生物荧光的特性,表明它们作为有机荧光材料在适用于发光器件方面具有高效率。这项工作展示了这些材料在各种条件下的稳定性以及它们在动态荧光调制中的潜力(Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010)。
细胞毒活性
对苯并[b][1,6]萘啶的羧酰胺衍生物的研究,与1-(3,4-二甲基苯基)-8-氟-3-苯基-1H-吡唑并[4,3-c]喹啉结构相关,显示出对各种癌细胞系的强效细胞毒活性。这表明这些化合物在癌症治疗中的潜在治疗应用(Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。
光电应用
进一步研究了1H-吡唑并[3,4-b]喹啉和1H-吡唑并[3,4-b]喹喹啉衍生物的光物理性质,探讨了它们作为OLED的发光体的用途。该研究突出了这些化合物在特定溶剂中与某些给体形成激发态复合物,支持它们在光电器件中的潜力(Mac, Uchacz, Andrzejak, Danel, Szlachcic, & Nowak, 2007)。
作用机制
Target of Action
The primary targets of the compound “1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” are currently unknown. The compound belongs to the class of quinoline derivatives , which are known to interact with a wide range of targets, including various enzymes and receptors.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The exact mode of action for this specific compound would depend on its primary targets.
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, neurotransmission, and many others.
Pharmacokinetics
Quinoline derivatives generally have good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of this compound would depend on its specific chemical structure and the metabolic pathways present in the organism.
Result of Action
Based on the known effects of quinoline derivatives, it could potentially have a range of effects, such as inhibition of cell growth, modulation of inflammatory responses, or alteration of neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
未来方向
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRTQABJOMVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)

![5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2451924.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2451935.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2451936.png)


![Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2451941.png)